2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one
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Description
2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C24H21ClN4O3S and its molecular weight is 480.97. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and receptors, such asATF4 and NF-kB proteins . These proteins play crucial roles in cellular processes like inflammation and stress response.
Mode of Action
It’s suggested that the compound may exert its effects through the inhibition ofER stress , apoptosis , and the NF-kB inflammatory pathway . This implies that the compound may bind to its targets and modulate their activity, leading to changes in these cellular processes.
Biochemical Pathways
The compound appears to affect several biochemical pathways. It seems to inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . These molecules are key players in the inflammatory response, suggesting that the compound may have anti-inflammatory properties.
Pharmacokinetics
Similar compounds have been evaluated for their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion . These properties can significantly impact the bioavailability of the compound and its ability to reach its targets in the body.
Result of Action
The compound appears to have promising neuroprotective and anti-inflammatory properties . It has been shown to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . These results suggest that the compound may protect neuronal cells from damage and death.
Properties
IUPAC Name |
2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-methylbutyl)-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O3S/c1-14(2)10-11-29-23(30)21-20(17-8-3-4-9-18(17)31-21)27-24(29)33-13-19-26-22(28-32-19)15-6-5-7-16(25)12-15/h3-9,12,14H,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDFFYLWTIBGOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC4=NC(=NO4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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